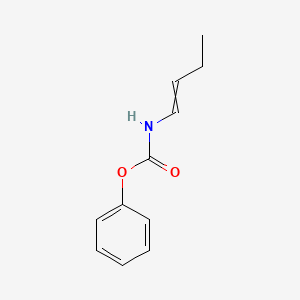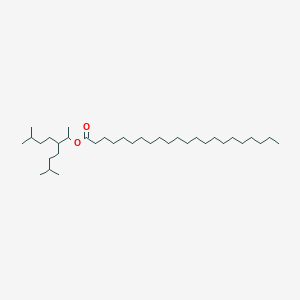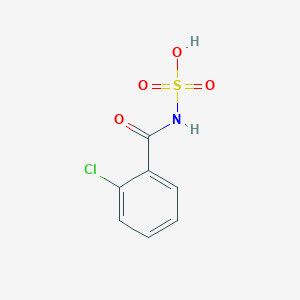
(2-Chlorobenzoyl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorobenzoyl)sulfamic acid is an organic compound that features both a chlorobenzoyl group and a sulfamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorobenzoyl)sulfamic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with sulfamic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the sulfamic acid moiety or the chlorobenzoyl group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated benzoic acids, while substitution reactions can produce various substituted benzoyl compounds.
Scientific Research Applications
(2-Chlorobenzoyl)sulfamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which (2-Chlorobenzoyl)sulfamic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the sulfamic acid moiety.
Sulfamic acid: Contains the sulfamic acid group but lacks the chlorobenzoyl group.
Uniqueness
(2-Chlorobenzoyl)sulfamic acid is unique due to the combination of the chlorobenzoyl and sulfamic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds cannot fulfill.
Properties
CAS No. |
89783-03-9 |
|---|---|
Molecular Formula |
C7H6ClNO4S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
(2-chlorobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-4-2-1-3-5(6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13) |
InChI Key |
XAAPRDQGMDXRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
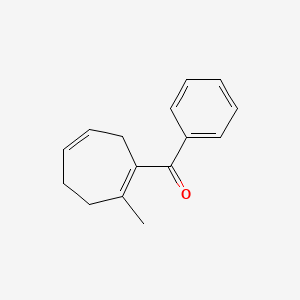
![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
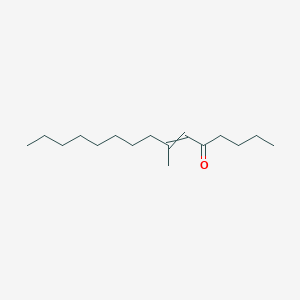

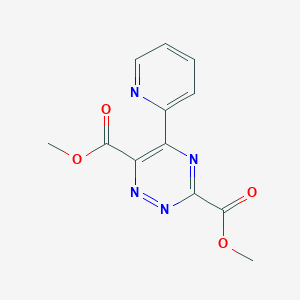
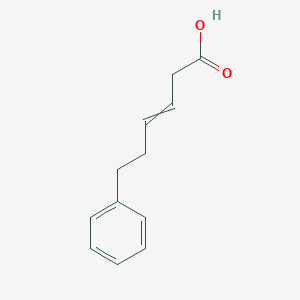
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
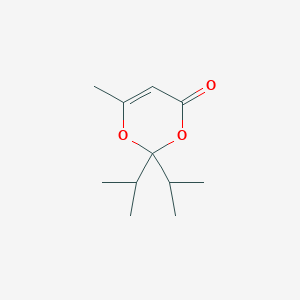
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
